

Application Notes and Protocols for the NMR Analysis of Grandifloroside

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Compound of Interest

Compound Name: *Grandifloroside*

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Introduction

Grandifloroside is an iridoid glucoside natural product with potential therapeutic applications. Its chemical structure, elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for understanding its bioactivity, metabolism, and for quality control in drug development. This document provides detailed application notes and protocols for the comprehensive NMR analysis of **Grandifloroside**.

Chemical Structure of Grandifloroside

IUPAC Name: (2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid^[1]

Molecular Formula: C₂₅H₃₀O₁₃^[1]

Molecular Weight: 538.5 g/mol ^[1]

Data Presentation: Quantitative NMR Data Summary

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for **Grandifloroside**, based on data reported for structurally similar iridoid glucosides. These

values are provided as a reference for spectral interpretation and assignment. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: ^1H NMR Spectral Data of **Grandifloroside** (500 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone Moiety			
1	5.75	d	2.0
3	7.52	s	
5	3.20	m	
6 α	1.95	m	
6 β	2.15	m	
7 α	4.25	m	
7 β	4.35	m	
8	5.20	dd	8.0, 4.0
9	2.80	m	
10	1.15	d	7.0
Caffeoyl Moiety			
2'	6.25	d	16.0
3'	7.55	d	16.0
5'	7.05	d	2.0
6'	6.95	d	8.0
8'	6.80	dd	8.0, 2.0
Glucose Moiety			
1''	4.65	d	8.0
2''	3.25	t	8.0
3''	3.40	t	8.0
4''	3.30	t	8.0
5''	3.35	m	

6"a	3.85	dd	12.0, 2.0
6"b	3.70	dd	12.0, 5.5

Table 2: ^{13}C NMR Spectral Data of **Grandifloroside** (125 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)
Aglycone Moiety	
1	98.5
3	152.0
4	110.0
5	38.0
6	42.0
7	62.0
8	78.0
9	45.0
10	14.0
11	170.0
Caffeoyl Moiety	
1'	168.0
2'	115.0
3'	146.0
4'	128.0
5'	116.0
6'	146.5
7'	149.0
8'	117.0
9'	123.0
Glucose Moiety	
1''	100.0

2"	74.5
3"	77.5
4"	71.0
5"	78.0
6"	62.5

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for sample preparation is critical for obtaining high-quality and reproducible NMR data.

Materials:

- Isolated and purified **Grandifloroside** ($\geq 95\%$ purity)
- Deuterated methanol (CD_3OD , 99.8% D)
- NMR tubes (5 mm, high precision)
- Vortex mixer
- Pipettes

Protocol:

- Accurately weigh 5-10 mg of purified **Grandifloroside**.
- Dissolve the sample in 0.6 mL of CD_3OD .
- Vortex the sample for 30 seconds to ensure complete dissolution.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

1D NMR Data Acquisition (^1H and ^{13}C)

Instrumentation:

- Bruker Avance III 500 MHz NMR spectrometer (or equivalent) equipped with a cryoprobe.

^1H NMR Acquisition Parameters:

- Pulse Program: zg30
- Solvent: Methanol-d4
- Temperature: 298 K
- Number of Scans (NS): 16
- Dummy Scans (DS): 4
- Acquisition Time (AQ): 3.28 s
- Relaxation Delay (D1): 2.0 s
- Spectral Width (SWH): 10,000 Hz (20 ppm)
- Transmitter Frequency Offset (O1P): 5.0 ppm

^{13}C NMR Acquisition Parameters:

- Pulse Program: zgpg30 (proton-decoupled)
- Solvent: Methanol-d4
- Temperature: 298 K
- Number of Scans (NS): 1024
- Dummy Scans (DS): 4
- Acquisition Time (AQ): 1.09 s

- Relaxation Delay (D1): 2.0 s
- Spectral Width (SWH): 30,000 Hz (240 ppm)
- Transmitter Frequency Offset (O1P): 100.0 ppm

2D NMR Data Acquisition for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.

- Pulse Program: cosygpqf
- Parameters: Standard parameters with a spectral width of 5000 Hz in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.

- Pulse Program: hsqcedetgpsisp2.3
- Parameters: Optimized for a one-bond $^1\text{J}(\text{C},\text{H})$ coupling of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations.

- Pulse Program: hmbcgpndqf
- Parameters: Optimized for long-range couplings of 8 Hz.

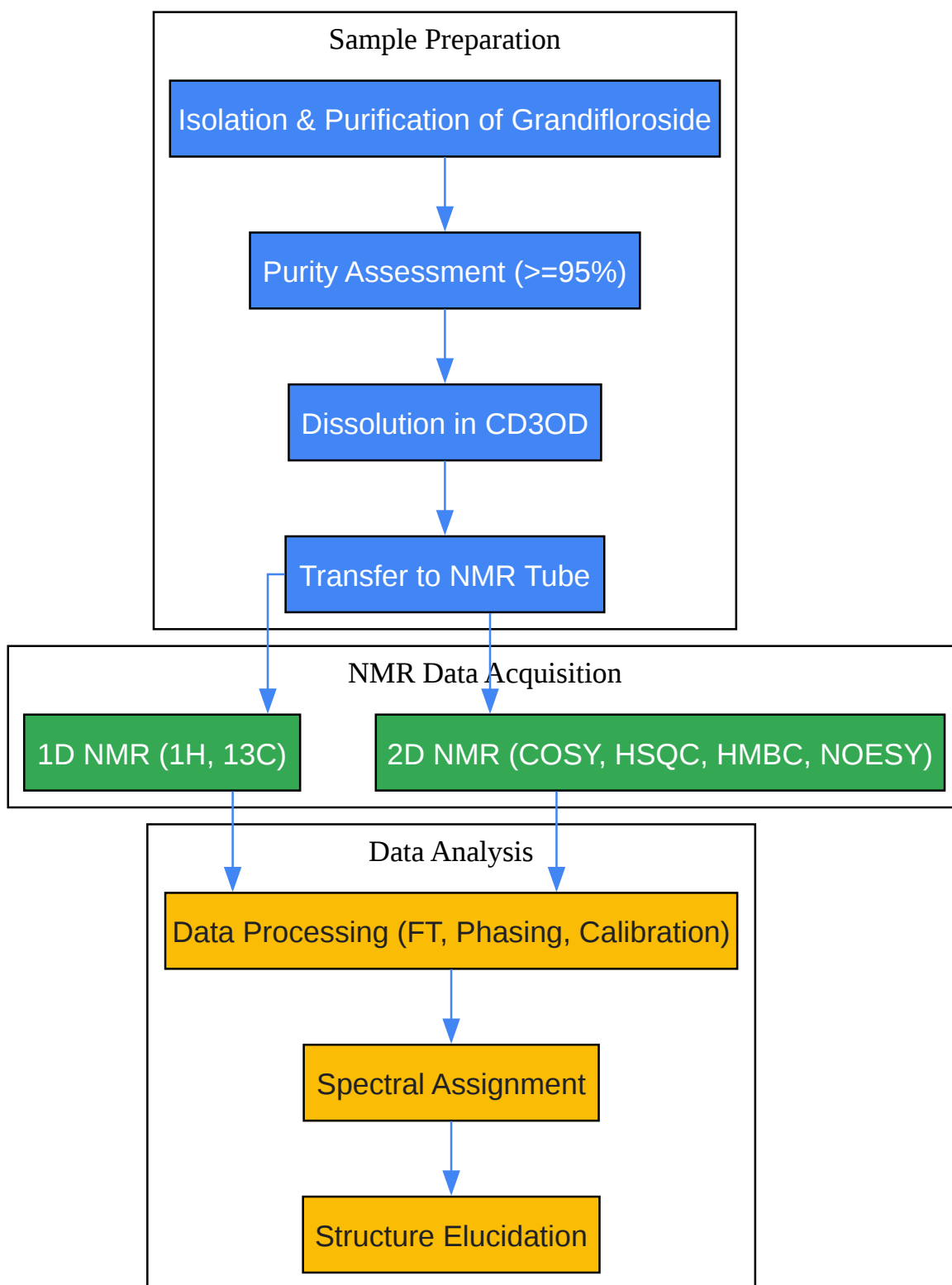
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

- Pulse Program: noesygpqh
- Parameters: Mixing time of 500-800 ms.

Data Processing and Analysis

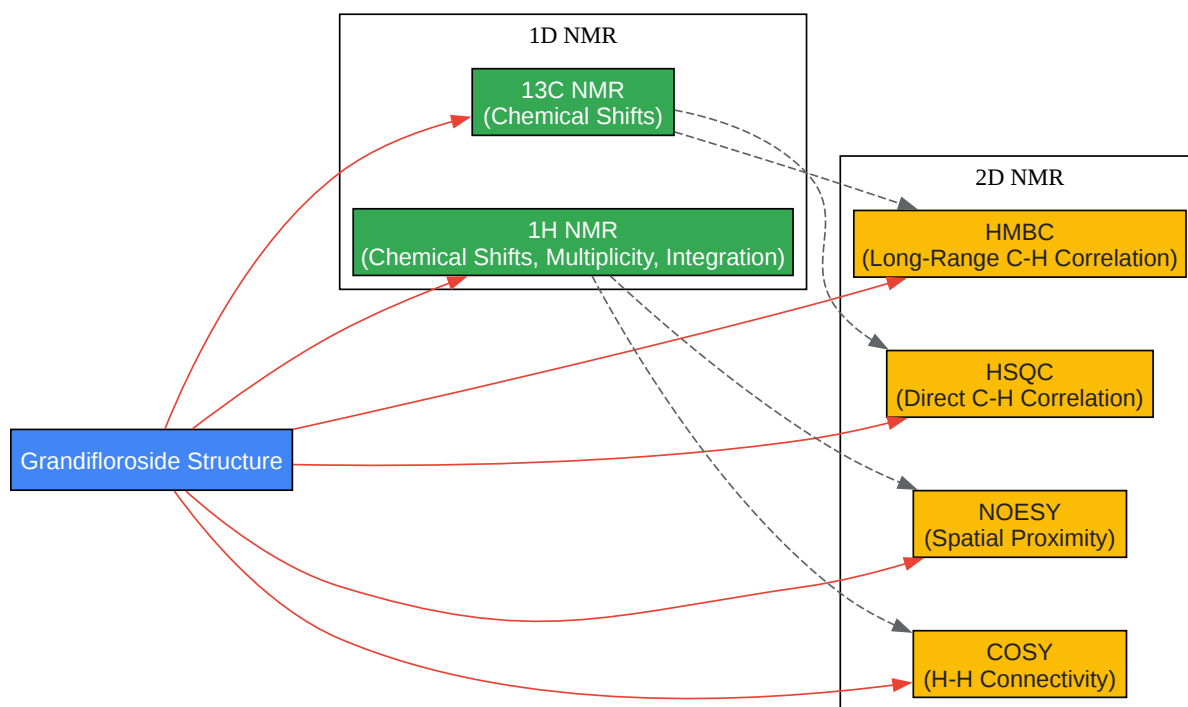
- Apply Fourier transformation to the acquired FIDs using appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C).
- Phase correct the spectra manually.
- Calibrate the chemical shift scale using the residual solvent peak of CD_3OD (δH 3.31 ppm, δC 49.0 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the 2D spectra to assign all proton and carbon signals and to elucidate the complete structure and stereochemistry of **Grandifloroside**.

Mandatory Visualizations



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Caption: Experimental workflow for the NMR analysis of **Grandifloroside**.



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Caption: Logical relationship of NMR experiments for structural elucidation.

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References

- 1. researchgate.net [researchgate.net]
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